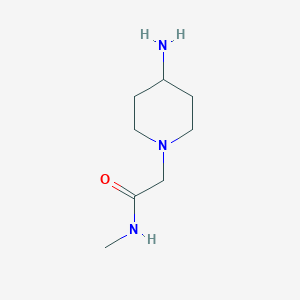

2-(4-aminopiperidin-1-yl)-N-methylacetamide

Descripción general

Descripción

2-(4-aminopiperidin-1-yl)-N-methylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-methylacetamide typically involves the reaction of 4-aminopiperidine with N-methylacetamide under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination processes. These methods are designed to be cost-effective and scalable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antipsychotic Activity

Recent studies have highlighted the potential of 2-(4-aminopiperidin-1-yl)-N-methylacetamide as a candidate for developing antipsychotic medications. The compound exhibits selectivity for serotonin receptors, particularly the serotonin 2C receptor, which is implicated in mood regulation and psychotic disorders. Research indicates that derivatives of this compound can enhance functional selectivity at these receptors, potentially leading to reduced side effects compared to traditional antipsychotics .

1.2 Analgesic Properties

The compound has also been investigated for its analgesic properties. Its structural similarities to other piperidine derivatives suggest that it may interact with pain pathways in the central nervous system. Preliminary findings indicate that it could modulate pain perception without the addictive properties associated with opioids .

Biochemical Applications

2.1 Proteomics Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and modifications. Its ability to act as a small molecule probe allows researchers to explore complex biological systems and identify potential therapeutic targets .

2.2 Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly concerning enzymes involved in neurotransmitter metabolism. By inhibiting these enzymes, it may help regulate neurotransmitter levels, which is crucial for maintaining mental health and cognitive function .

Materials Science

3.1 Synthesis of Functional Polymers

In materials science, this compound is utilized in the synthesis of functional polymers that exhibit unique properties such as enhanced conductivity and thermal stability. These polymers can be used in various applications ranging from electronics to biomedical devices .

3.2 Nanomaterials Development

The compound plays a role in developing nanomaterials due to its ability to form stable complexes with metal ions. This property is beneficial for creating nanocomposites with enhanced mechanical and electrical properties, suitable for applications in sensors and energy storage devices .

Mecanismo De Acción

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A simpler structure with a wide range of biological activities.

N-methylpiperidine: Similar in structure but lacks the amino group.

4-aminopiperidine: Contains the amino group but lacks the N-methylacetamide moiety.

Uniqueness

2-(4-aminopiperidin-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

2-(4-Aminopiperidin-1-yl)-N-methylacetamide, also known as a potential therapeutic agent, has garnered attention in pharmacological research due to its unique structural properties and possible interactions with biological systems. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of approximately 244.16 g/mol. Its structure includes a piperidine ring substituted with an amino group and a methylacetamide moiety, which may confer distinct biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.16 g/mol |

| Physical State | Solid (Dihydrochloride form) |

| Solubility | Enhanced due to salt formation |

Currently, the specific mechanism of action for this compound remains largely unexplored. Preliminary studies suggest that it may influence neurotransmitter systems, potentially interacting with receptors in the central nervous system (CNS). The compound’s ability to undergo nucleophilic substitution reactions indicates its potential for forming various derivatives that could be therapeutically relevant.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in neuropharmacology. Initial findings suggest its potential to interact with specific receptors, influencing neurotransmitter release and receptor activation. However, detailed pharmacological testing is required to elucidate these interactions further.

Case Studies

- Neuropharmacological Studies : Initial experiments have shown that this compound may block certain ion channels related to epilepsy. For instance, compounds structurally similar to this agent have demonstrated efficacy in blocking KCNT1 channels associated with epilepsy-related disorders .

- In Vitro Testing : In vitro assays using CHO cells expressing KCNT1 channels revealed that compounds related to this compound could effectively block these channels, suggesting a potential application in treating refractory epilepsy .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)-N,N-dimethylacetamide | Contains two methyl groups instead of one | |

| 4-Aminopiperidine | Lacks the acetamide functionality | |

| N-Methylpiperidine | Does not contain an amino group on the piperidine |

The unique combination of functional groups in this compound may allow for diverse interactions within biological systems, distinguishing it from similar compounds.

Propiedades

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10-8(12)6-11-4-2-7(9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPMMKDXSXSUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882562-53-0 | |

| Record name | 2-(4-aminopiperidin-1-yl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.